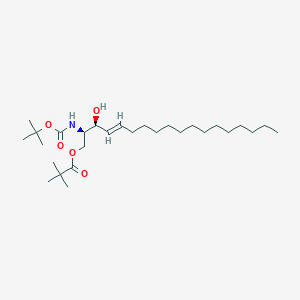
N-Boc-1-pivaloyl D-erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pivaloyl group, which enhance its stability and solubility for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-pivaloyl-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pivaloyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized sphingosine derivatives .
Scientific Research Applications
N-Boc-1-pivaloyl-D-erythro-sphingosine is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex sphingolipids and glycolipids.
Biology: Serves as a tool for studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Boc-1-pivaloyl-D-erythro-sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases. This, in turn, affects the levels of bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which play key roles in cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Boc-sphingosine: Lacks the pivaloyl group, making it less stable but more reactive.
N-Acetyl-sphingosine: Contains an acetyl group instead of a Boc group, offering different solubility and reactivity properties.
N-Pivaloyl-sphingosine: Similar to N-Boc-1-pivaloyl-D-erythro-sphingosine but without the Boc group, affecting its stability and solubility.
Uniqueness
N-Boc-1-pivaloyl-D-erythro-sphingosine is unique due to the presence of both Boc and pivaloyl groups, which enhance its stability and solubility. This makes it particularly useful for research applications where these properties are crucial .
Properties
Molecular Formula |
C28H53NO5 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1 |
InChI Key |
FNDFSKJECZVDNY-MBWHONKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



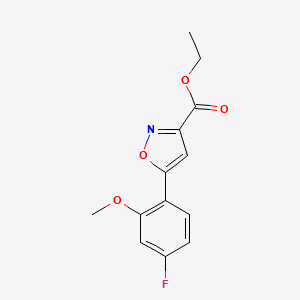

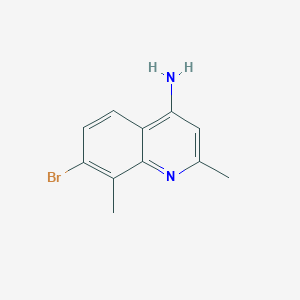
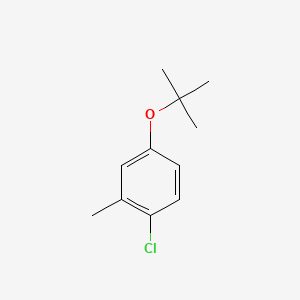

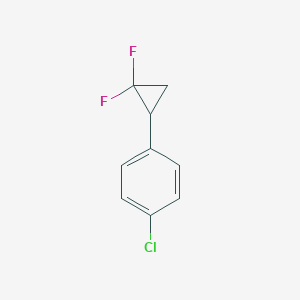

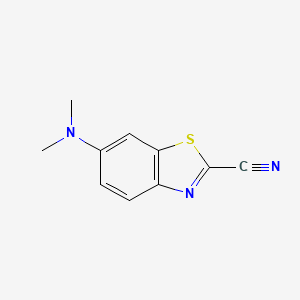
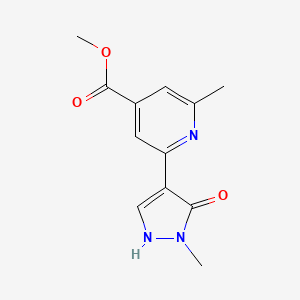
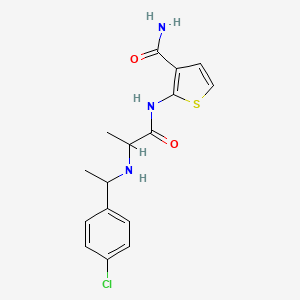
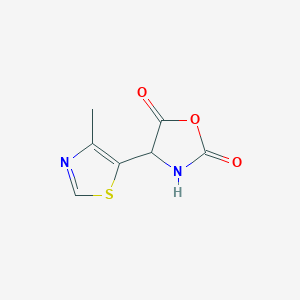
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

